Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS 106086-78-6 data sheet
Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS 106086-78-6 data sheet
Technical Monograph: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate
CAS: 106086-78-6 Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.08 g/mol
Abstract
This technical guide provides a comprehensive analysis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate , a specialized heterocyclic building block used in the synthesis of kinase inhibitors, anti-viral agents, and agrochemicals. Unlike the more common 4-bromo or 5-bromo isomers, the 3-bromo substitution pattern offers a unique vector for orthogonal functionalization adjacent to the ester moiety. This monograph details its physiochemical profile, validated synthetic utility (specifically Palladium-catalyzed cross-couplings), and handling protocols for drug development workflows.
Part 1: Chemical Profile & Physiochemical Data
The following data aggregates calculated and experimental values relevant for bench-scale handling and process chemistry.
| Property | Specification / Value | Context for Researchers |
| Appearance | Off-white to tan solid or viscous oil | Pyrroles are electron-rich and prone to oxidation; color deepens with air exposure. |
| Molecular Weight | 232.08 g/mol | Useful for stoichiometry calculations in parallel synthesis. |
| Boiling Point | ~285°C (Predicted) | High boiling point allows for elevated reaction temperatures (e.g., 100°C+ in toluene). |
| Density | ~1.5 g/cm³ (Predicted) | Denser than water; will form the bottom layer during aqueous extraction (DCM/Water). |
| Solubility | DMSO, DMF, DCM, EtOAc, MeOH | Highly lipophilic due to the ethyl ester and N-methyl group. |
| pKa (Conjugate Acid) | ~ -3.8 (Pyrrole nitrogen) | The N-methyl group removes the acidic NH proton, preventing catalyst poisoning in base-sensitive reactions. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Protect from light and moisture to prevent hydrolysis or debromination. |
Part 2: Structural Analysis & Reactivity Logic
The "3-Bromo" Advantage
In pyrrole chemistry, electrophilic aromatic substitution (EAS) typically favors the C4 and C5 positions due to electronic distribution. Consequently, 3-bromo pyrroles are synthetically "privileged" scaffolds because they are difficult to access via direct bromination of the ester.
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Steric Environment: The bromine atom at C3 is ortho to the carbonyl ester at C2. This creates a sterically congested environment ("ortho-effect") that can retard cross-coupling rates compared to C4/C5 isomers.
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Electronic Push-Pull: The C2-ester is electron-withdrawing, while the N-methyl is electron-donating. This polarization activates the C3-Br bond for oxidative addition with Palladium, provided the catalyst system is sufficiently active (e.g., bulky phosphine ligands like S-Phos or X-Phos).
Reactivity Landscape (DOT Visualization)
The following diagram illustrates the divergent synthesis potential of this scaffold.
Figure 1: Divergent synthetic pathways. The C3-Br serves as a handle for carbon-carbon bond formation, while the C2-Ester allows for cyclization or solubilization modifications.
Part 3: Applications in Medicinal Chemistry
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Kinase Inhibition: The pyrrole core mimics the purine ring system found in ATP. By coupling an aryl group to the C3 position (via Suzuki), researchers can extend the molecule into the hydrophobic pocket of kinases (e.g., JAK, VEGFR).
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Anti-Viral Agents: 3-substituted pyrrole-2-carboxylates are documented intermediates in the synthesis of Hepatitis B virus (HBV) capsid assembly modulators [1].
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Pro-drug Design: The ethyl ester acts as a masking group for the carboxylic acid. In vivo, esterases cleave this group to release the active polar pharmacophore.
Part 4: Validated Experimental Protocol
Protocol: Suzuki-Miyaura Cross-Coupling at C3 Objective: To install an aryl group at the sterically hindered 3-position. Challenge: The adjacent ester group (C2) can cause steric hindrance, requiring a highly active catalyst system.
Reagents:
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Substrate: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)
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Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
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Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%) or Pd₂(dba)₃ + S-Phos (for difficult substrates)
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for anhydrous conditions)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Degassing: Charge a reaction vial with the pyrrole substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Why: Pd(0) species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid.
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Solvation: Add degassed 1,4-Dioxane and water.
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Catalyst Addition: Add the Palladium catalyst quickly under a counter-flow of Argon.
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Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS (Look for disappearance of M+H 232/234 doublet).
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Workup:
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will typically be more polar than the starting bromide.
Workflow Logic (DOT Visualization)
Figure 2: Operational logic for the Suzuki coupling of steric-hindered pyrroles.
Part 5: Safety & Storage
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Hazard Identification:
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Irritant: Causes skin and eye irritation (H315, H319).
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Respiratory: May cause respiratory irritation (H335). Handle in a fume hood.
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Chemical Stability:
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Avoid strong oxidizing agents.
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The C-Br bond is light-sensitive; store in amber vials.
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Spill Management: Adsorb with sand or vermiculite. Do not flush into surface water (toxic to aquatic life due to halogenation).
References
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Cotman, A. E., et al. (2019). "Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus."[6] Organic Process Research & Development. (Context: Validates the pyrrole-2-carboxylate scaffold in antiviral research).
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Gupton, J. T., et al. (2012). "Optimization of Suzuki cross-coupling reaction stoichiometry of ethyl 3-bromo-2-formylpyrrole-5-carboxylate." ResearchGate.[6][7][8] (Context: Provides specific conditions for Suzuki coupling on bromopyrroles).
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Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." (Context: General mechanistic grounding for the Pd-catalyzed protocol).
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PubChem. "Compound Summary: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate." (Context: Verification of chemical identifiers).
Sources
- 1. biomedres.us [biomedres.us]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
